Ac-Pro-Leu-Gly-OH

Vue d'ensemble

Description

“Ac-Pro-Leu-Gly-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

The thio-depsipeptide Ac-Pro-Leu-Gly-SLeu-Leu-Gly-NEtSH (TDP) is capable of undergoing a pH-sensitive pseudo intramolecular exchange reaction producing α, ω-dithiol, which can then serve as a latent crosslinker or precursor . The reaction conditions (heating time, heating temperature, and pH) and the amino acid sequence of the linear peptides were important for the DKPs formation from linear peptides .

Molecular Structure Analysis

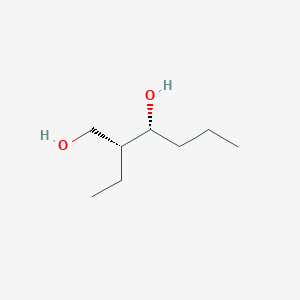

The molecular weight of “Ac-Pro-Leu-Gly-OH” is 327.38 and its formula is C15H25N3O5 . The structure of this polypeptide is derived from a protein secreted by Vibrio cholerae .

Chemical Reactions Analysis

The thio-depsipeptide Ac-Pro-Leu-Gly-SLeu-Leu-Gly-NEtSH (TDP) is capable of undergoing a pH-sensitive pseudo intramolecular exchange reaction producing α, ω-dithiol, which can then serve as a latent crosslinker or precursor . This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications .

Applications De Recherche Scientifique

Thiol-Thioester Exchange Reactions

The peptide Ac-Pro-Leu-Gly-OH can be used in thiol-thioester exchange (TTE) reactions . It forms part of a water-soluble single TTE reaction substrate, which is designed with biological and medical applications in mind . This substrate generates an α,ω-dithiol crosslinker in situ in a ‘pseudo intramolecular’ TTE . The competition between ‘pseudo intramolecular’ and intermolecular exchange of a peptide-based TTE substrate can be used to control the relative amount of final exchange products based on size and pKa values of externally added thiols .

Bioconjugation and Crosslinking Applications

The TTE substrate that includes Ac-Pro-Leu-Gly-OH could potentially enable in situ bioconjugation and crosslinking applications . This is due to its ability to generate an α,ω-dithiol crosslinker in situ .

Antioxidant Activity

Peptides, including Ac-Pro-Leu-Gly-OH, have been reported to display significant antioxidant activity . This activity can be beneficial in promoting human health and in food processing .

Metal Ion Chelating Activity

Antioxidant peptides, such as Ac-Pro-Leu-Gly-OH, can exert effective metal ion (Fe 2+ /Cu 2+) chelating activity . This property makes them potential candidates as food processing additives .

Lipid Peroxidation Inhibitory Capacity

Peptides with antioxidant properties, like Ac-Pro-Leu-Gly-OH, have the ability to inhibit lipid peroxidation . This can be particularly useful in the food industry to prevent the oxidation of lipids, improving the shelf life and nutritional value of food products .

Proteolytic Enzymes in Molecular Biology

While not directly mentioned in the search results, it’s worth noting that peptides like Ac-Pro-Leu-Gly-OH can be used in the production of proteolytic enzymes in molecular biology . These enzymes have numerous research applications, including the digestion of unwanted proteins during nucleic acid purification, cell culturing, and tissue dissociation .

Safety and Hazards

When handling “Ac-Pro-Leu-Gly-OH”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Ac-Pro-Leu-Gly-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay

Mode of Action

It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Biochemical Pathways

One study mentions a model reaction with a water-soluble single thiol-thioester exchange (tte) reaction substrate, which was designed taking in view biological and medical applications .

Pharmacokinetics

It is known that the compound is a polypeptide , and polypeptides generally have specific pharmacokinetic properties. For instance, they are usually absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in urine.

Action Environment

It is known that the compound is a polypeptide , and polypeptides generally have specific environmental requirements for optimal activity. For instance, they usually require a specific pH range for optimal activity, and their stability can be affected by factors such as temperature and the presence of other chemicals.

Propriétés

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-9(2)7-11(14(22)16-8-13(20)21)17-15(23)12-5-4-6-18(12)10(3)19/h9,11-12H,4-8H2,1-3H3,(H,16,22)(H,17,23)(H,20,21)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJDQIPIHDYBS-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Pro-Leu-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)